Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate
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Overview
Description
Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate is a complex organic compound that features a furan ring, an amide linkage, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate typically involves the reaction of furan-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of biocatalysts and green chemistry principles can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with oxidative stress pathways and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminomethylfuran-2-carboxylate: Another furan derivative with similar structural features.
2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid: Shares the furan and amide linkage but differs in the substitution pattern.
Uniqueness
Methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate is unique due to its combination of a furan ring, amide linkage, and phenyl group, which confer specific chemical reactivity and potential biological activity not seen in other similar compounds .
Properties
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-2-methyl-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(15(19)20-2,12-7-4-3-5-8-12)11-17-14(18)13-9-6-10-21-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMYDXOYQULQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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